molecular formula C16H16N4O4S B2674534 N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-49-8

N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2674534
CAS No.: 946324-49-8
M. Wt: 360.39
InChI Key: VENPWUIXKWRJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic quinazolinone-based compound supplied for research and development purposes. This chemical features a sulfanylacetamide bridge connecting a hexahydroquinazolinone core to a 3-nitrophenyl group, a structure often investigated for its potential bioactivity. Compounds within this class are frequently studied as scaffolds in medicinal chemistry for their ability to interact with enzymatic targets . Researchers value such structures for developing inhibitors that can modulate key biological pathways. Quinazolinone derivatives are a significant area of focus in drug discovery, with research exploring their application across various fields. The structural motifs present in this compound are commonly associated with molecules that exhibit properties as enzyme inhibitors . For instance, related structures have been designed to target protease enzymes, such as Matrix Metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue remodeling and disease progression . The development of selective inhibitors for such targets remains a critical challenge in chemical biology . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-14(17-10-4-3-5-11(8-10)20(23)24)9-25-15-12-6-1-2-7-13(12)18-16(22)19-15/h3-5,8H,1-2,6-7,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPWUIXKWRJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21N5O4S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 899957-67-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Several studies have reported that compounds with similar structures possess significant antimicrobial properties. For instance, Bondock et al. (2008) demonstrated that derivatives containing a quinazoline moiety exhibited potent antibacterial effects against various strains of bacteria.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown promising results in inhibiting the proliferation of cancer cell lines.
  • Anti-inflammatory Effects : The anti-inflammatory activity of similar compounds has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Modulation of Signal Transduction Pathways : It is suggested that this compound can modulate pathways such as NF-kB and MAPK, which are critical for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to assess antibacterial activity.
    • Results : The compound showed significant inhibition zones against tested bacterial strains compared to control groups.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
  • Study on Anticancer Activity :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines.
Cancer Cell LineIC50 (µM)
HeLa25
MCF730
A54920

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Core Structure Substituent Biological Target Activity (Kd/MIC) Reference
N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide Hexahydroquinazolinone 3-nitrophenyl Not specified N/A N/A
Compound 3c () Hexahydroquinazolinone 4-fluorophenyl MMP-9 HPX domain Kd = 320 nM
Compound 5 () Dihydroquinazolinone 4-sulfamoylphenyl Not specified N/A
N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide Pyrimidinone Difluoromethoxy MMP-9 HPX domain Kd = 2.1 µM
Compound 20 () Triazole 4-iodophenyl E. coli MIC = 32 µg/mL

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) enhance target binding, while sulfamoyl groups improve solubility.
  • Core Modifications: Hexahydroquinazolinones exhibit superior stability and potency compared to pyrimidinones or triazoles.
  • Therapeutic Potential: Structural analogs demonstrate efficacy in oncology (MMP-9 inhibition) and antimicrobial applications, suggesting diverse applications for the target compound .

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